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molecular formula C10H16O B8357812 5-Cyclopentylidene-2-pentanone

5-Cyclopentylidene-2-pentanone

Cat. No. B8357812
M. Wt: 152.23 g/mol
InChI Key: PQJPDBXYUUFDRK-UHFFFAOYSA-N
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Patent
US06410000B1

Procedure details

A 600 ml autoclave containing a mixture of 1-ethenyl-cyclopentanol (172.0 g; 1.54 mol), isopropenyl methyl ether (218.8 g; 3.04 mol), triethylamine (1.65 ml) and 85% H3PO4 (0.72 ml) was pressurized with N2 at 2 bar and heated up to 125° C. An increase of the pressure to 7 bar was observed. After 14 hours stirring, the autoclave was cooled down to room temperature and depressurized. MTBE (1.5 l) was added to the mixture, washed with H2O (4×25 ml) until neutral pH, dried (MgSO4) and concentrated. Distillation (61° C./0.1 torr) yielded 161.3 g (69% yield) of 5-cyclopentylidenepentan-2-one.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
218.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1(O)[CH2:7][CH2:6][CH2:5][CH2:4]1)=[CH2:2].C[O:10][C:11]([CH3:13])=[CH2:12].OP(O)(O)=O.N#N>CC(OC)(C)C.C(N(CC)CC)C>[C:3]1(=[CH:1][CH2:2][CH2:12][C:11](=[O:10])[CH3:13])[CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
172 g
Type
reactant
Smiles
C(=C)C1(CCCC1)O
Name
Quantity
218.8 g
Type
reactant
Smiles
COC(=C)C
Name
Quantity
0.72 mL
Type
reactant
Smiles
OP(=O)(O)O
Name
Quantity
1.65 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
After 14 hours stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 600 ml autoclave containing
TEMPERATURE
Type
TEMPERATURE
Details
An increase of the pressure to 7 bar
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled down to room temperature
WASH
Type
WASH
Details
washed with H2O (4×25 ml) until neutral pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation (61° C./0.1 torr)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1(CCCC1)=CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 161.3 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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